molecular formula C23H28F2N6O4S B1683153 Ticagrelor CAS No. 274693-27-5

Ticagrelor

Katalognummer B1683153
CAS-Nummer: 274693-27-5
Molekulargewicht: 522.6 g/mol
InChI-Schlüssel: OEKWJQXRCDYSHL-FNOIDJSQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ticagrelor is an antiplatelet drug used alone or together with aspirin to lessen the chance of heart attack or stroke in patients with acute coronary syndrome (ACS) or a history of heart attack . It is a P2Y12 receptor antagonist that inhibits the formation of thromboses to reduce the risk of myocardial infarction and ischemic stroke .


Synthesis Analysis

The synthesis of this compound is a four-step reaction. Each reaction step was optimized individually to develop a scalable and industrial-friendly process . The synthesis of this compound and its derivatives has been accomplished in a convergent way .


Molecular Structure Analysis

This compound has a molecular formula of C23H28F2N6O4S and a molecular weight of 522.6 g/mol . It is a member of triazolopyrimidines, an organofluorine compound, an aryl sulfide, a secondary amino compound, and a hydroxyether .


Chemical Reactions Analysis

Several analytical methods have been published for the determination of this compound in pharmaceuticals and biological materials by spectrophotometry, high-performance liquid chromatography with ultraviolet detection, and liquid chromatography coupled with tandem mass spectrometry .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 522.6 g/mol and a molecular formula of C23H28F2N6O4S . It is a member of triazolopyrimidines, an organofluorine compound, an aryl sulfide, a secondary amino compound, and a hydroxyether .

Wissenschaftliche Forschungsanwendungen

Management von Herz-Kreislauf-Erkrankungen

Ticagrelor wird häufig zur Behandlung von Herz-Kreislauf-Erkrankungen eingesetzt, insbesondere bei Patienten mit akutem Koronarsyndrom (ACS). Es hemmt effektiv den P2Y12-Rezeptor, der eine entscheidende Rolle bei der Thrombozytenaggregation spielt. Diese Hemmung trägt dazu bei, die Bildung von Blutgerinnseln zu verhindern und das Risiko von Herzinfarkten und Schlaganfällen zu senken. Die antithrombozytären Eigenschaften von this compound machen es zu einem wichtigen Bestandteil der dualen Antithrombozytentherapie, die häufig zusammen mit Aspirin eingesetzt wird, um den Herz-Kreislauf-Schutz zu verbessern .

Entzündungshemmende Wirkungen

Forschungen haben gezeigt, dass this compound eine stärkere entzündungshemmende Wirkung hat als andere Antithrombozytenmittel wie Clopidogrel. Dies zeigt sich in seiner Fähigkeit, die Spiegel des hochsensiblen C-reaktiven Proteins (hs-CRP), einem Marker für Entzündungen im Körper, signifikant zu senken . Diese entzündungshemmende Wirkung könnte zu seinen therapeutischen Wirkungen bei der Behandlung von Herz-Kreislauf-Erkrankungen beitragen.

Verbesserung der Adenosinfunktion

Es wurde festgestellt, dass this compound die Adenosinfunktion verstärkt, was zu verschiedenen kardiovaskulären Vorteilen führen kann. Adenosin ist bekannt für seine Rolle bei der Vasodilatation, der Reduktion der Herzbelastung und dem Schutz bei ischämischen Ereignissen. Durch die Verbesserung der Adenosinfunktion kann this compound die Durchblutung und die Sauerstoffversorgung des Herzmuskels verbessern .

Immunologische Überwachung

In der wissenschaftlichen Forschung besteht Interesse an der Entwicklung von Methoden zur schnellen Überwachung von this compound-Spiegeln im Körper. Eine Studie hat hochempfindliche, vollständige Anti-Ticagrelor-Quenchbodies (Q-Bodies) entwickelt, die eine schnelle Überwachung von this compound sowohl in Lösung als auch im Serum ermöglichen . Dies kann entscheidend sein, um sicherzustellen, dass therapeutische Spiegel erhalten bleiben, ohne toxische Konzentrationen zu erreichen.

Reduzierung thrombotischer Ereignisse

This compound spielt eine wichtige Rolle bei der Reduzierung thrombotischer Ereignisse nach perkutane Koronarintervention (PCI) oder Koronarangioplastie (CABG). Es wird Clopidogrel für Patienten mit ACS, die sich diesen Eingriffen unterziehen, aufgrund seiner stärkeren Thrombozytenhemmung und des geringeren Risikos der Bildung von Blutgerinnseln empfohlen .

Potenzial bei chronischen Koronarsyndromen

Über akute Situationen hinaus zeigt this compound auch Potenzial bei der Behandlung chronischer Koronarsyndrome. Seine kontinuierliche Thrombozytenhemmung kann helfen, die anhaltenden Risiken im Zusammenhang mit chronischer koronarer Herzkrankheit zu bewältigen und so potenziell langfristige Ergebnisse zu verbessern .

Wirkmechanismus

Target of Action

Ticagrelor is primarily targeted at the P2Y12 receptor . This receptor is a G-protein coupled receptor found on the surface of platelets, which plays a crucial role in platelet aggregation .

Mode of Action

This compound acts as an antagonist of the P2Y12 receptor . It binds to a different site on the P2Y12 receptor, making it an allosteric antagonist . This binding is rapid and reversible, which distinguishes this compound from other P2Y12 inhibitors .

Biochemical Pathways

This compound’s interaction with the P2Y12 receptor inhibits the downstream signaling pathways that mediate hemostasis and lead to platelet aggregation . Specifically, it inhibits the activation of Smad3, a protein involved in cell proliferation and differentiation . This compound also antagonizes the PI3K/AKT/mTOR signaling pathway, which plays a key role in cell survival and proliferation .

Pharmacokinetics

This compound exhibits rapid absorption from the gastrointestinal tract, leading to a quick onset of action . Its average oral bioavailability is approximately 36% due to significant hepatic first-pass metabolism . Both this compound and its active metabolites have a high binding affinity to plasma proteins (>99.7%) . The elimination half-life of this compound is about 7 hours .

Result of Action

The antagonistic action of this compound on the P2Y12 receptor inhibits platelet aggregation, thereby reducing the risk of thrombotic events such as stroke and myocardial infarction . This makes this compound particularly useful in the treatment of conditions like acute coronary syndrome .

Action Environment

The Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 2.3 x 10-3, which suggests that the use of this compound presents an insignificant risk to the environment . In the natural environment, this compound is expected to partition into aquatic sediments and undergo significant degradation .

Safety and Hazards

Ticagrelor may cause serious side effects. Call your doctor at once if you have slow heartbeats, nosebleeds, or any bleeding that will not stop, shortness of breath even with mild exertion or while lying down, easy bruising, unusual bleeding, purple or red spots under your skin, red, pink, or brown urine, black, bloody, or tarry stools, or coughing up blood or vomit that looks like coffee grounds . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Zukünftige Richtungen

The use of Ticagrelor is expected to increase as additional trials continue to investigate its use in varied patient populations, and assess the efficacy and safety demonstrated in earlier trials . The mechanism by which this compound exerts its anti-inflammatory effect is still unclear, but it probably acts by blocking the formation of platelet-macrophage and platelet-neutrophil aggregates .

Biochemische Analyse

Biochemical Properties

Ticagrelor is a P2Y12 platelet inhibitor . It interacts with the P2Y12 receptor, a G-protein coupled receptor on the platelet surface . This compound inhibits the ADP-induced signaling pathway, thereby preventing platelet aggregation .

Cellular Effects

This compound has several effects on cells. It inhibits platelet aggregation, suppresses inflammation, enhances adenosine function, and provides cardiovascular protection . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the P2Y12 receptor . This binding is non-competitive and reversible . It inhibits the ADP-induced signaling pathway, thereby preventing platelet aggregation .

Temporal Effects in Laboratory Settings

This compound is rapidly absorbed by the body after oral administration . The mean half-life of this compound is 7 hours, while that for its active metabolite is 9 hours . The effect of this compound should be minimal 48 hours after discontinuation .

Dosage Effects in Animal Models

In animal models, this compound at a dosage of 3 mg/kg has been reported to have neuroprotective effects . The effects of the product can vary with different dosages, and high doses could potentially lead to toxic or adverse effects.

Metabolic Pathways

This compound is extensively metabolized by hepatic CYP3A enzymes . The major active metabolite, AR-C124910XX, is formed by O-deethylation . A second oxidative pathway leads to N-dealkylation of this compound, forming AR-C133913XX .

Transport and Distribution

This compound and its active metabolite AR-C124910XX are highly bound to plasma proteins (more than 99.8%) and largely restricted to the plasma space . The steady-state volume of distribution of this compound is 88 L .

Subcellular Localization

The subcellular localization of this compound is primarily in the plasma due to its high plasma protein binding

Eigenschaften

IUPAC Name

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKWJQXRCDYSHL-FNOIDJSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901009337
Record name Ticagrelor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901009337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ticagrelor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015702
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Solubility in water: approximately 10 ug/mL, Soluble in ethyl acetate, 6.30e-02 g/L
Record name Ticagrelor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08816
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ticagrelor
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8306
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ticagrelor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015702
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Ticagrelor is a P2Y12 receptor antagonist. The P2Y12 receptor couples with Gαi2 and other Gi proteins which inhibit adenylyl cyclase. Gi mediated signalling also activates PI3K, Akt, Rap1b, and potassium channels. The downstream effects of these activities mediate hemostasis and lead to platelet aggregation. Antagonism of the P2Y12 receptor reduces development of occlusive thromboses, which can reduce the risk of myocardial infarction and ischemic stroke., Ticagrelor, a cyclopentyltriazolopyrimidine derivative, is a nonthienopyridine, P2Y12 platelet adenosine diphosphate (ADP)-receptor antagonist. In contrast to the thienopyridines (e.g., clopidogrel, prasugrel), ticagrelor binds reversibly to the P2Y12 ADP receptor and does not require hepatic transformation to exert its pharmacologic effect. Ticagrelor exhibits noncompetitive and reversible binding to the P2Y12 platelet ADP receptor, preventing signal transduction of the cyclic adenosine monophosphate (cAMP) pathway. This results in reduced exposure of fibrinogen binding sites to the platelet glycoprotein (GP) IIb/IIIa complex and subsequent inhibition of platelet activation and aggregation. In addition to platelet ADP-receptor blockade, ticagrelor inhibits reuptake of adenosine into erythrocytes, a mechanism that may account for some of the beneficial cardiovascular effects of the drug, while potentially contributing to some of its adverse effects (e.g., dyspnea, ventricular pauses).
Record name Ticagrelor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08816
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ticagrelor
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8306
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystalline powder

CAS RN

274693-27-5
Record name Ticagrelor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=274693-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ticagrelor [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0274693275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ticagrelor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08816
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ticagrelor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901009337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S,3R,5S)-3-[7-[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamino]-5-(propylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TICAGRELOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLH0314RVC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ticagrelor
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8306
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ticagrelor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015702
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The 2-({(3aR,4S,6R,6aS)-6-[7-{[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino}-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl}oxy)ethanol solution from above was cooled to 15° C., a solution of concentrated aqueous hydrochloric acid (465 kg) in methanol (623 kg), also tempered to 15° C., was charged. The reaction was stirred at 15° C. until the conversion criterion was fulfilled (>97%) and the phases were allowed to separate. The methanol-water layer, containing the product, was added to sodium bicarbonate (404 kg) in water (749 kg), keeping the temperature below 22° C. When pH≧6 the aqueous layer was extracted with ethylacetate (756 kg) and the phases were separated. The water layer was again washed with ethylacetate (1080 kg) whereafter the aqueous layer was discharged. The ethylacetate layers were combined and washed once with water (490 kg). The water content in the remaining ethylacetate solution was decreased to ≦0.8% (w/w) by vacuum distillation at 50° C., followed by a clear filtration and the concentration was adjusted to 6.2 L/kg 2-[((3aR,4S,6R,6aS)-6-{[5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl]amino}-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]ethanol. The mixture was heated to 50° C. and then iso-octane was added (1152 kg) during 45 minutes. The slurry was cooled to 0° C. during 2.5 hours and then kept at this temperature for 3.5 hours. The product was isolated and washed with a cold (<5° C.) mixture of ethylacetate (722 kg) and iso-octane (828 kg). Finally, the isolated product was dried under vacuum to give the title compound as a white solid (203 kg, 90% calculated from 2-[((3aR,4S,6R,6aS)-6-{[5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl]amino}-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]ethanol).
Quantity
465 kg
Type
reactant
Reaction Step Two
Quantity
623 kg
Type
solvent
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ticagrelor
Reactant of Route 2
Reactant of Route 2
Ticagrelor
Reactant of Route 3
Reactant of Route 3
Ticagrelor
Reactant of Route 4
Ticagrelor
Reactant of Route 5
Ticagrelor
Reactant of Route 6
Ticagrelor

Q & A

Q1: What is the primary mechanism of action of ticagrelor?

A1: this compound is a direct-acting, reversibly binding antagonist of the P2Y12 receptor. [, ] This receptor, found on platelets, plays a crucial role in adenosine diphosphate (ADP)-induced platelet activation and aggregation. [, ] By blocking this receptor, this compound prevents ADP-mediated platelet aggregation, effectively reducing the risk of thrombotic events. [, , ]

Q2: How does the reversible binding of this compound differ from other P2Y12 inhibitors like clopidogrel?

A2: Unlike clopidogrel, which requires metabolic activation and irreversibly binds to P2Y12 receptors, this compound directly and reversibly binds to the receptor. [, ] This difference results in a more rapid and consistent antiplatelet effect. [, ]

Q3: Beyond platelet inhibition, what potential cardioprotective mechanisms have been attributed to this compound?

A3: Research suggests that this compound may also offer cardioprotection through adenosine-related mechanisms. [, ] It has been observed to inhibit cellular adenosine uptake, leading to increased levels of adenosine, a molecule with known cardioprotective properties. [, , ]

Q4: How does this compound's impact on adenosine levels contribute to its cardioprotective effects?

A4: Studies in pig models of myocardial infarction have shown that this compound's ability to increase adenosine levels is associated with a reduction in infarct size, decreased edema formation, and improved heart function. [, ] This cardioprotection has been linked to the activation of specific signaling pathways, including AMP-activated protein kinase (AMPK) and Akt/PKB. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C23H28F2N6O4S, and its molecular weight is 522.57 g/mol.

Q6: Has research explored the stability of this compound under various conditions?

A6: Yes, studies have investigated the stability of this compound in different formulations and storage conditions. [] This research aims to optimize formulation strategies for improved stability, solubility, and bioavailability. []

Q7: What are the key pharmacokinetic parameters of this compound?

A7: this compound demonstrates rapid absorption and reaches peak plasma concentration within 1.5 to 2 hours after oral administration. [, ] It undergoes hepatic metabolism, primarily via cytochrome P450 3A4 (CYP3A4), to form its active metabolite, AR-C124910XX. [, , , ]

Q8: How is the antiplatelet effect of this compound measured?

A9: Various assays are employed to assess the pharmacodynamics of this compound, including light transmittance aggregometry (LTA), VerifyNow P2Y12, vasodilator-stimulated phosphoprotein (VASP) phosphorylation, and Multiplate. [, , , , ] These assays evaluate platelet function through different mechanisms, offering a comprehensive understanding of this compound's effects.

Q9: What preclinical models have been used to investigate the efficacy of this compound?

A10: Animal models, particularly pig models of myocardial infarction, have been instrumental in understanding the cardioprotective effects of this compound. [, , ] These models have allowed researchers to assess its impact on infarct size, edema formation, and heart function. [, , ]

Q10: What are the key clinical trials that have evaluated this compound?

A11: Large-scale clinical trials like PLATO (Platelet Inhibition and Patient Outcomes) and PEGASUS-TIMI 54 have demonstrated the efficacy and safety of this compound in patients with acute coronary syndrome (ACS) and those with a history of myocardial infarction. [, ] These trials have established this compound as a preferred P2Y12 inhibitor for these patient populations. [, ]

Q11: What are the common adverse effects associated with this compound?

A13: Bleeding and dyspnea are among the most frequent adverse effects observed with this compound. [, ] Research suggests that these effects are often mild to moderate in severity and occur primarily early after treatment initiation. [, ]

Q12: Are there ongoing efforts to improve this compound delivery to specific targets or tissues?

A14: Research is exploring strategies to optimize the delivery and formulation of this compound for enhanced therapeutic outcomes. [, ] This includes investigating alternative routes of administration and developing novel drug delivery systems. [, ]

Q13: What biomarkers are being explored to monitor this compound treatment response?

A15: Platelet function assays, such as VerifyNow P2Y12 and VASP, serve as valuable tools to assess the pharmacodynamic response to this compound and guide personalized treatment strategies. [, , , ]

Q14: What analytical methods are commonly employed to quantify this compound and its metabolites?

A16: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific technique widely used for the quantification of this compound and its active metabolite in biological fluids. [, ]

Q15: How are these analytical methods validated?

A17: Rigorous validation procedures, including assessments of accuracy, precision, specificity, and linearity, are essential to ensure the reliability and reproducibility of analytical methods used for this compound quantification. [, ]

Q16: What resources are available to support research on this compound?

A19: Public databases, such as PubMed and ClinicalTrials.gov, provide access to a wealth of scientific literature and information on ongoing clinical trials related to this compound. [, ] Collaborative efforts among researchers, clinicians, and pharmaceutical companies are also vital for advancing knowledge and developing innovative therapeutic strategies. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.